

How to dissolve and prepare ZSA-215 for experiments

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Compound of Interest		
Compound Name:	ZSA-215	
Cat. No.:	B15613142	Get Quote

Application Notes and Protocols: ZSA-215

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

ZSA-215 is a potent, orally available STING (Stimulator of Interferator Genes) agonist.[1][2] It functions by enhancing the STING signaling pathway, promoting the phosphorylation of both STING and Interferon Regulatory Factor 3 (IRF3).[1][2] This activation culminates in the secretion of Type I interferons, such as IFN-β, initiating a powerful innate immune response.[1] [2] Preclinical studies in mouse models of colon cancer have shown that oral administration of **ZSA-215** can lead to complete tumor regression and long-term survival.[1][2] Furthermore, the compound exhibits excellent metabolic and chemical stability in vitro.[1][2]

These notes provide essential information and protocols for the dissolution, storage, and experimental application of **ZSA-215**.

2.0 Chemical & Physical Properties

The fundamental properties of **ZSA-215** are summarized below. This information is critical for accurate preparation of stock and working solutions.



Property	Value	Source
IUPAC Name	3-(3-fluoro-5,6- dimethoxybenzo[b]thiophene- 2-carboxamido)propanoic acid	[1]
Formula	C14H14FNO5S	[1]
Molecular Weight	327.33 g/mol	[1]
Appearance	Crystalline solid (assumed)	
Mechanism of Action	STING Agonist	[1][2]

3.0 Solubility and Storage

Proper dissolution and storage are paramount to maintaining the stability and activity of **ZSA-215**. The following tables provide solubility data and recommended storage conditions.

Table 3.1: Solubility Profile Note: The following values are representative for small molecules of this class. It is strongly recommended to perform solubility tests before preparing high-concentration stock solutions.

Solvent	Solubility (Estimated)	Notes
DMSO	≥ 50 mg/mL (≥ 152.7 mM)	Recommended for primary stock solution.
Ethanol (95%)	~5 mg/mL (~15.3 mM)	May require warming.
PBS (pH 7.4)	< 1 mg/mL	Not recommended for stock solutions.

Table 3.2: Storage Conditions Store the compound in a dry, dark environment.[1]



Form	Short-Term (Days to Weeks)	Long-Term (Months to Years)
Solid Powder	0 - 4°C	-20°C
DMSO Stock Solution	0 - 4°C	-20°C

Experimental Protocols

4.1 Protocol for Preparation of 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **ZSA-215** in DMSO.

Materials:

- ZSA-215 solid powder
- Anhydrous/molecular grade Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Calibrated micropipettes

Procedure:

- Equilibrate: Allow the vial of **ZSA-215** powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
- Weigh: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 1
 mg of ZSA-215 powder into the tube.
- Calculate Solvent Volume: Use the following formula to determine the volume of DMSO required: Volume (μL) = (Mass (mg) / Molecular Weight (g/mol)) * (1 / Concentration (mol/L)) * 1,000,000 Example for 1 mg at 10 mM: Volume (μL) = (0.001 g / 327.33 g/mol) * (1 / 0.010 mol/L) * 1,000,000 = 305.5 μL



- Dissolve: Add the calculated volume (305.5 μL) of DMSO to the tube containing the ZSA-215 powder.
- Mix: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
- Aliquot & Store: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store as recommended in Table 3.2.
- 4.2 Protocol for In Vitro Assay: IFN-β Induction in THP-1 Cells

This protocol provides a method for treating a human monocytic cell line (THP-1) with **ZSA-215** to measure the induction of IFN-β, a key downstream marker of STING activation.

Materials:

- Differentiated THP-1 cells (e.g., PMA-differentiated macrophages)
- Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
- ZSA-215 10 mM stock solution
- Phosphate-Buffered Saline (PBS)
- 96-well cell culture plates
- Human IFN-β ELISA Kit

Procedure:

- Cell Seeding: Seed PMA-differentiated THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 μL of complete medium. Allow cells to adhere overnight.
- Prepare Working Solutions: Prepare serial dilutions of the 10 mM ZSA-215 stock solution in complete culture medium to achieve final desired concentrations (e.g., 10 μM, 3 μM, 1 μM, 0.3 μM, 0.1 μM). Remember to include a vehicle control (DMSO-only) with the same final DMSO concentration as the highest ZSA-215 dose.

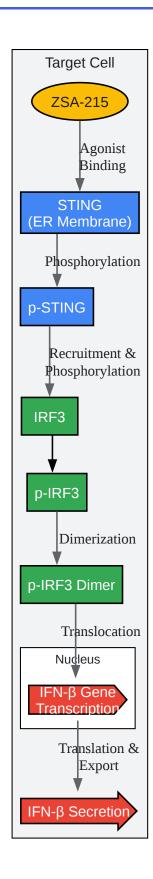


- Cell Treatment: Carefully remove the old medium from the cells and add 100 μL of the prepared working solutions (including vehicle control and a media-only negative control) to the appropriate wells.
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant from each well for analysis.
- ELISA Analysis: Quantify the concentration of IFN-β in the collected supernatants using a commercial Human IFN-β ELISA kit, following the manufacturer's instructions.

Visualized Pathways and Workflows

5.1 **ZSA-215** Mechanism of Action: STING Pathway Activation



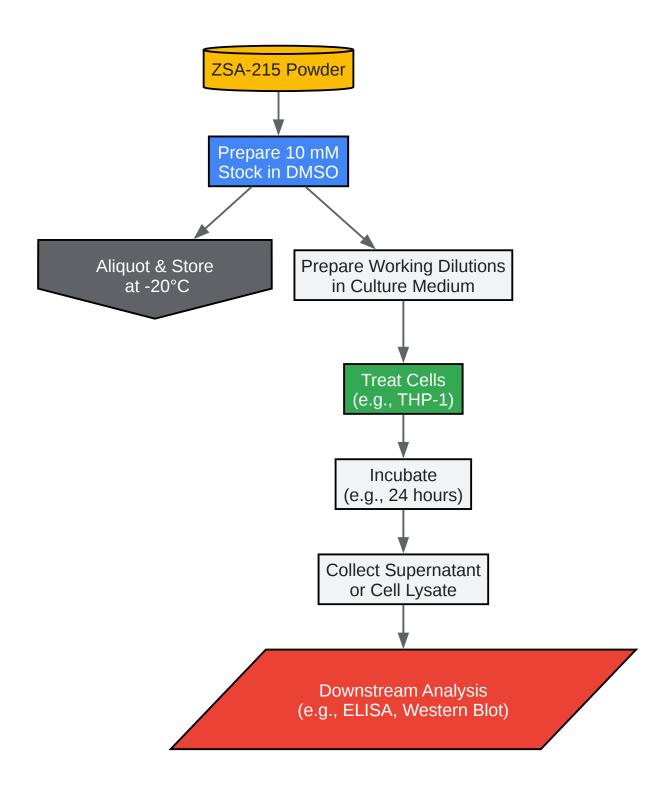


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Caption: STING signaling pathway activated by **ZSA-215**.



5.2 General Experimental Workflow for **ZSA-215**



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Caption: Workflow for preparing and using **ZSA-215** in vitro.



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References

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